Bisphenol P

Description

Properties

IUPAC Name |

4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXXQTYGFOHYPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058693 |

Source

|

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2167-51-3 |

Source

|

| Record name | Bisphenol P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2167-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol P (BPP), a member of the bisphenol family of compounds. This document details a representative synthetic protocol and outlines the key analytical techniques for its characterization, including spectroscopic and thermal analysis methods. All quantitative data is presented in structured tables for clarity and comparative purposes.

Introduction to Bisphenol P

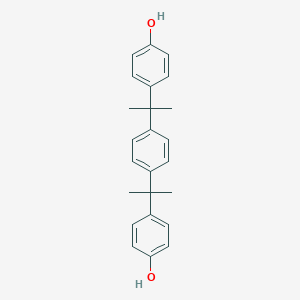

Bisphenol P, systematically named 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a chemical compound characterized by two hydroxyphenyl functionalities linked to a central benzene (B151609) ring through isopropylidene groups. Like other bisphenols, BPP is of interest to researchers in materials science and toxicology. A thorough understanding of its synthesis and physicochemical properties is crucial for its study and potential applications.

Table 1: Physicochemical Properties of Bisphenol P

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₆O₂ | PubChem[1] |

| Molecular Weight | 346.5 g/mol | PubChem[1] |

| IUPAC Name | 4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | PubChem[1] |

| CAS Number | 2167-51-3 | PubChem[1] |

Synthesis of Bisphenol P

The synthesis of bisphenols typically proceeds via an acid-catalyzed electrophilic aromatic substitution reaction between a phenol (B47542) and a ketone or aldehyde. For Bisphenol P, the synthesis involves the condensation of two equivalents of phenol with one equivalent of 1,4-diacetylbenzene (B86990). The following is a representative experimental protocol based on established methods for analogous bisphenol syntheses.

Synthesis Workflow

Experimental Protocol: Synthesis of Bisphenol P

Materials:

-

Phenol (excess, serves as reactant and solvent)

-

1,4-Diacetylbenzene

-

3-Mercaptopropionic acid (co-catalyst)

-

Hydrogen chloride (gas)

-

Methanol (B129727) (for crystallization)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Magnetic stirrer with heating mantle

-

Buchner funnel and flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, add a significant molar excess of phenol to 1,4-diacetylbenzene (e.g., a 10:1 molar ratio of phenol to 1,4-diacetylbenzene).

-

Catalyst Addition: Add a catalytic amount of 3-mercaptopropionic acid to the mixture.

-

Reaction Initiation: Heat the mixture to 50-60°C with stirring to dissolve the solids. Once a homogenous solution is formed, begin bubbling dry hydrogen chloride gas through the mixture at a slow, steady rate.

-

Reaction Monitoring: Maintain the reaction temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, stop the flow of hydrogen chloride gas and cool the reaction mixture to room temperature.

-

Crystallization: Add methanol to the reaction mixture to precipitate the crude Bisphenol P. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold deionized water to remove any remaining acid and unreacted phenol. Dry the product in a vacuum oven at a temperature below its melting point to obtain pure Bisphenol P.

Characterization of Bisphenol P

A comprehensive characterization of the synthesized Bisphenol P is essential to confirm its identity, purity, and properties. The following sections detail the expected outcomes from various analytical techniques.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Bisphenol P.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified Bisphenol P in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show signals corresponding to the aromatic protons of the phenol and central benzene rings, the hydroxyl protons, and the methyl protons of the isopropylidene groups.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The spectrum will display distinct signals for the different carbon environments within the molecule, including the quaternary carbons of the isopropylidene linkers and the aromatic carbons.

Table 2: Expected ¹H NMR Chemical Shifts for Bisphenol P

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Hydroxyl (-OH) | 9.0 - 10.0 | Singlet (broad) |

| Aromatic (Phenol rings) | 6.5 - 7.5 | Multiplet |

| Aromatic (Central ring) | 7.0 - 7.5 | Singlet/Multiplet |

| Methyl (-CH₃) | 1.5 - 1.7 | Singlet |

Table 3: Expected ¹³C NMR Chemical Shifts for Bisphenol P

| Carbon Atoms | Expected Chemical Shift (δ, ppm) |

| Quaternary (C-O) | 150 - 160 |

| Aromatic (CH) | 110 - 130 |

| Aromatic (quaternary) | 130 - 150 |

| Quaternary (isopropylidene) | 40 - 50 |

| Methyl (-CH₃) | 25 - 35 |

FTIR spectroscopy is used to identify the functional groups present in the Bisphenol P molecule.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the dried Bisphenol P or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Table 4: Characteristic FTIR Absorption Bands for Bisphenol P

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (phenolic) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Sharp |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to strong |

| C-O stretch (phenolic) | 1150 - 1250 | Strong |

| C-H bend (out-of-plane, aromatic) | 800 - 900 | Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Bisphenol P.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a solution of Bisphenol P into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled with liquid chromatography (LC-MS).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Table 5: Mass Spectrometry Data for Bisphenol P

| Parameter | Value |

| Accurate Mass [M-H]⁻ | 345.186 |

| Major Fragment Ion (m/z) | 330.1636 ([M-H-CH₃]⁻) |

| Common Fragment Ion (m/z) | 93 (Phenoxide ion) |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of Bisphenol P.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Place a small, accurately weighed amount of Bisphenol P into an aluminum pan.

-

DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point (Tₘ) and any other thermal transitions.

-

TGA Analysis: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to determine the decomposition temperature (Tₑ).

Table 6: Expected Thermal Properties of Bisphenol P

| Property | Expected Range |

| Melting Point (Tₘ) | 150 - 200 °C |

| Decomposition Temperature (Tₑ) | > 300 °C |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Bisphenol P. The representative synthesis protocol, based on the principles of Friedel-Crafts alkylation, offers a viable route to this compound. The characterization data, both experimentally available and theoretically expected, provides a solid foundation for the identification and quality control of synthesized Bisphenol P. This information is intended to be a valuable resource for researchers and professionals working with bisphenols and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), systematically named 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a member of the bisphenol family of chemical compounds.[1] Like its more well-known analogue, Bisphenol A (BPA), BPP is utilized in the manufacturing of polymers, including polycarbonate plastics and epoxy resins.[1] Due to increasing scrutiny and regulation of BPA over its endocrine-disrupting properties, alternative bisphenols, including BPP, have been introduced into various consumer and industrial products. This has necessitated a thorough understanding of their own physicochemical and biological characteristics to assess their safety and potential impacts on human health and the environment.

This technical guide provides a comprehensive overview of the core physicochemical properties of Bisphenol P. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. The guide summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes the known signaling pathways affected by this compound.

Core Physicochemical Properties of Bisphenol P

A summary of the key physicochemical properties of Bisphenol P is presented in the table below. It is important to note that while some experimental data, such as the melting point, are available, other critical parameters like boiling point, quantitative water solubility, pKa, logP, and vapor pressure have not been extensively reported in the readily available scientific literature. In such cases, the table indicates that the data is not available (N/A) from the conducted searches.

| Property | Value | Reference(s) |

| Chemical Structure | ||

| IUPAC Name | 4,4'-(1,4-Phenylenediisopropylidene)bisphenol | [1] |

| Synonyms | Bisphenol P, 1,4-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene | [2] |

| CAS Number | 2167-51-3 | [3] |

| Molecular Formula | C₂₄H₂₆O₂ | [1] |

| Molecular Weight | 346.46 g/mol | [1] |

| Melting Point | 193 - 195 °C | [2] |

| Boiling Point | N/A (Expected to be high; decomposition may occur at atmospheric pressure) | |

| Water Solubility | Sparingly soluble (Qualitative) | |

| pKa | N/A | |

| logP (Octanol-Water Partition Coefficient) | N/A | |

| Vapor Pressure | N/A |

Experimental Protocols for Determination of Physicochemical Properties

The following sections detail standard experimental methodologies that can be employed to determine the key physicochemical properties of Bisphenol P.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered Bisphenol P is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. Due to the high molecular weight and potential for thermal decomposition of Bisphenol P at atmospheric pressure, its boiling point is best determined under reduced pressure (vacuum distillation).

Methodology: Vacuum Distillation

-

Apparatus Setup: A small quantity of Bisphenol P is placed in a distillation flask equipped with a stir bar, a thermometer to measure the vapor temperature, a condenser, and a receiving flask. The apparatus is connected to a vacuum source.

-

Pressure Reduction: The pressure inside the apparatus is slowly reduced to a stable, known value using a vacuum pump.

-

Heating: The distillation flask is heated gently and uniformly.

-

Observation: The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure. This process can be repeated at several different pressures to establish a pressure-temperature nomograph.

Water Solubility Determination

Water solubility is a critical parameter that influences a compound's environmental fate and bioavailability.

Methodology: Shake-Flask Method (OECD 105)

-

Equilibration: An excess amount of solid Bisphenol P is added to a known volume of deionized water in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to let the undissolved solid settle. Centrifugation can be used to facilitate separation.

-

Quantification: A sample of the clear aqueous supernatant is carefully removed and the concentration of dissolved Bisphenol P is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The water solubility is expressed in units of mass per volume (e.g., mg/L or g/100 mL).

pKa Determination

The pKa value is a measure of the acidity of a compound. For a phenolic compound like Bisphenol P, it indicates the pH at which the hydroxyl groups are 50% ionized.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of Bisphenol P is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For a diprotic acid like BPP, two pKa values may be determined.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method (OECD 107)

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of Bisphenol P is dissolved in one of the phases (usually n-octanol). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of Bisphenol P in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV/MS).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's tendency to evaporate. For solids with low volatility like Bisphenol P, specialized techniques are required.

Methodology: Gas Saturation Method

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known, constant flow rate through or over a sample of Bisphenol P maintained at a constant temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of BPP.

-

Trapping and Quantification: The vapor-saturated gas stream is then passed through a trap (e.g., a cold trap or a sorbent tube) to collect the BPP. The amount of BPP collected over a specific time period is quantified.

-

Calculation: The vapor pressure is calculated from the amount of substance transported by a known volume of carrier gas, using the ideal gas law and Dalton's law of partial pressures.

Biological Activity and Signaling Pathways

Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical (EDC). It exerts its biological effects primarily by interacting with nuclear hormone receptors, thereby interfering with normal hormonal signaling. The following sections describe the known interactions of BPP with key signaling pathways.

Estrogen Receptor (ER) Antagonism

Bisphenol P has been shown to act as an antagonist for both Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).[5][6] This means that BPP can bind to these receptors but fails to induce the conformational changes necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes. Instead, its binding may promote the recruitment of co-repressors, leading to the inhibition of estrogenic signaling.

References

- 1. Binding of bisphenol A, bisphenol AF, and bisphenol S on the androgen receptor: Coregulator recruitment and stimulation of potential interaction sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:2167-51-3 | 4,4'-((p-Phenylene)diisopropylidene)diphenol | Chemsrc [chemsrc.com]

- 3. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel oestrogen receptor α agonists and antagonists by screening a revisited privileged structure moiety for nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bisphenol P (CAS Number: 2167-51-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), with the CAS number 2167-51-3, is a member of the bisphenol family of chemical compounds. Structurally, it is 4,4'-(1,4-Phenylenediisopropylidene)bisphenol. Like other bisphenols, BPP is used in the manufacturing of polymers, resins, and other materials. Due to structural similarities to the well-studied endocrine disruptor Bisphenol A (BPA), there is growing interest and concern regarding the biological activity and potential health effects of BPP. This technical guide provides a comprehensive overview of the available scientific information on Bisphenol P, focusing on its chemical properties, synthesis, analytical methods, biological effects, and associated experimental protocols.

Chemical and Physical Properties

Bisphenol P is a white to off-white powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2167-51-3 | |

| Molecular Formula | C₂₄H₂₆O₂ | |

| Molecular Weight | 346.46 g/mol | |

| IUPAC Name | 4,4'-(1,4-Phenylenediisopropylidene)bisphenol | |

| Synonyms | BPP, 4,4'-[1,4-Phenylenebis(1-methylethylidene)]bisphenol | |

| Melting Point | 193-195 °C | |

| Solubility | Soluble in methanol (B129727), ethanol, acetone, and other organic solvents. Poorly soluble in water. | |

| Appearance | White to off-white powder |

Synthesis and Purification

General Synthesis Protocol

A plausible synthesis route for Bisphenol P involves the reaction of phenol (B47542) with 1,4-diacetylbenzene (B86990) in the presence of a strong acid catalyst.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and thermometer, add an excess of phenol.

-

Catalyst Addition: Introduce a strong acid catalyst, such as hydrochloric acid or a sulfonated polystyrene resin.

-

Reactant Addition: Slowly add 1,4-diacetylbenzene to the reaction mixture while maintaining a specific temperature (e.g., 50-70 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and separate the product from the reaction mixture. This may involve neutralization, extraction, and washing steps.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or a mixture of solvents (e.g., toluene (B28343) and water).

Purification and Characterization

Purification of the synthesized Bisphenol P is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Recrystallization

-

Dissolve the crude Bisphenol P in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol or acetone).

-

Gradually add a solvent in which Bisphenol P is poorly soluble (e.g., water) until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

-

Collect the crystals by filtration and wash them with a cold solvent mixture.

-

Dry the purified crystals under vacuum.

Characterization: The identity and purity of the synthesized Bisphenol P should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Analytical Methodology

Accurate and sensitive analytical methods are essential for the detection and quantification of Bisphenol P in various matrices, including biological and environmental samples. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a commonly used technique for this purpose.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte.

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Samples (e.g., Plasma, Urine)

-

Sample Pre-treatment: Acidify the sample (e.g., with acetic acid) and centrifuge to remove particulates.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

-

Elution: Elute Bisphenol P from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumental Conditions (General):

-

Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for bisphenols.

-

Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Bisphenol P need to be determined.

Biological Effects and Signaling Pathways

Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical. Its biological effects are primarily mediated through its interaction with nuclear receptors and subsequent modulation of signaling pathways.

Endocrine Disruption

Studies have shown that BPP can exhibit estrogenic activity. While specific data on its binding affinity to estrogen receptors (ERα and ERβ) are limited, it is presumed to act as an agonist or antagonist, thereby interfering with normal endocrine function.

PI3K/AKT Signaling Pathway

Recent research has implicated the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway in the biological effects of Bisphenol P. A study demonstrated that BPP promotes the metastasis of triple-negative breast cancer cells through the activation of this pathway.[1][2]

Experimental Workflow for Investigating Signaling Pathways:

Quantitative Data

Specific quantitative data for Bisphenol P, such as EC₅₀ and IC₅₀ values, are not extensively available in the public domain. However, data for other bisphenols provide a comparative context for its potential potency.

| Bisphenol | Assay | Endpoint | Value | Reference |

| BPA | Yeast Estrogen Screen (YES) | Estrogenic Activity (EC₅₀) | ~10⁻⁵ M | |

| BPAF | Estrogen Receptor α Binding | Relative Potency vs. E2 | ~10-fold > BPA | |

| BPS | Estrogen Receptor α Binding | Relative Potency vs. E2 | Similar to or slightly less than BPA | |

| BPP | Triple-Negative Breast Cancer Cell Migration | Increased Migration | Effective at low concentrations | [1][2] |

Metabolism and Toxicokinetics

Detailed in vivo metabolism and toxicokinetic studies specifically for Bisphenol P are limited. However, based on the metabolic pathways of other bisphenols, it is anticipated that BPP undergoes phase I and phase II metabolism.

-

Phase I Metabolism: May involve hydroxylation of the aromatic rings, catalyzed by cytochrome P450 enzymes.

-

Phase II Metabolism: The primary route of detoxification is expected to be glucuronidation and sulfation of the hydroxyl groups, forming more water-soluble conjugates that can be readily excreted.

Pharmacokinetic models , such as Physiologically Based Pharmacokinetic (PBPK) models, have been developed for other bisphenols and can be adapted to predict the absorption, distribution, metabolism, and excretion (ADME) of Bisphenol P.[3][4][5] These models are essential for risk assessment by extrapolating data from in vitro and animal studies to humans.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Experimental Protocol (General):

-

Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol or recombinant human ERα/ERβ.

-

Incubation: Incubate a constant amount of the receptor preparation and a radiolabeled estrogen (e.g., [³H]17β-estradiol) with increasing concentrations of unlabeled Bisphenol P.

-

Separation: Separate the receptor-bound and free radioligand using a method like hydroxylapatite or dextran-coated charcoal.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of Bisphenol P to determine the IC₅₀ (the concentration that inhibits 50% of the specific binding of the radioligand).

Cell Proliferation Assay (e.g., MCF-7 E-Screen)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive cells, such as the human breast cancer cell line MCF-7.

Experimental Protocol:

-

Cell Seeding: Seed MCF-7 cells in a multi-well plate in a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Treatment: After allowing the cells to attach, replace the medium with fresh medium containing various concentrations of Bisphenol P. Include a positive control (e.g., 17β-estradiol) and a vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 6 days).

-

Cell Viability Measurement: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

Data Analysis: Plot cell number or absorbance against the concentration of Bisphenol P to determine the EC₅₀ (the concentration that induces a half-maximal proliferative response).

Conclusion

Bisphenol P is a compound of increasing scientific interest due to its structural similarity to BPA and its potential as an endocrine disruptor. This guide provides a foundational understanding of its chemical properties, synthesis, analysis, and known biological effects, with a focus on its impact on the PI3K/AKT signaling pathway. The provided experimental protocols offer a starting point for researchers to further investigate the toxicological profile of Bisphenol P. Further research is warranted to establish a more comprehensive set of quantitative data, including receptor binding affinities, dose-response relationships for various endpoints, and detailed in vivo metabolic and pharmacokinetic profiles, to fully assess its potential risk to human health and the environment.

References

- 1. Bisphenol P and bisphenol M promote triple-negative breast cancer metastasis through activation of AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiologically Based Pharmacokinetic (PBPK) Modeling of the Bisphenols BPA, BPS, BPF, and BPAF with New Experimental Metabolic Parameters: Comparing the Pharmacokinetic Behavior of BPA with Its Substitutes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Unraveling bisphenol A pharmacokinetics using physiologically based pharmacokinetic modeling [frontiersin.org]

An In-depth Technical Guide to the Molecular Structure of Bisphenol P

Introduction

Bisphenol P (BPP) is an organic compound belonging to the bisphenol family, a group of chemicals characterized by two hydroxyphenyl functionalities.[1] Like its more well-known counterpart, Bisphenol A (BPA), BPP is utilized in the manufacturing of polymers, resins, and other materials.[2] The molecular architecture of bisphenols is a key determinant of their chemical properties and biological activity. This technical guide provides a comprehensive overview of the molecular structure of Bisphenol P, intended for researchers, scientists, and professionals in the field of drug development and material science.

Molecular and Physicochemical Properties of Bisphenol P

The fundamental properties of Bisphenol P are summarized in the table below. These identifiers and physicochemical parameters are crucial for its characterization and handling in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[2-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | [3][4] |

| Synonyms | 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, 4,4'-[1,4-Phenylenebis(1-methylethylidene)]bisphenol | [3][5] |

| CAS Number | 2167-51-3 | [2][3][6] |

| Molecular Formula | C₂₄H₂₆O₂ | [2][3][6] |

| Molecular Weight | 346.46 g/mol | [2][5][6] |

| Accurate Mass | 346.1933 Da | [3] |

| Melting Point | 193 - 195 °C | [6][7] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][8] |

| SMILES | CC(C)(c1ccc(O)cc1)c2ccc(cc2)C(C)(C)c3ccc(O)cc3 | [3][5] |

| InChI | InChI=1S/C24H26O2/c1-23(2,19-9-13-21(25)14-10-19)17-5-7-18(8-6-17)24(3,4)20-11-15-22(26)16-12-20/h5-16,25-26H,1-4H3 | [3][9] |

Structural Elucidation and Characterization

The definitive structure of Bisphenol P is determined through a combination of spectroscopic and analytical techniques.

Synthesis of Bisphenol P

The synthesis of bisphenols typically involves the condensation of a phenol (B47542) with a ketone or an aldehyde under acidic conditions. For Bisphenol P, a plausible synthetic route is the acid-catalyzed condensation of phenol with 1,4-diacetylbenzene.

A generalized workflow for the synthesis and purification of a bisphenol compound is illustrated below.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Bisphenol P, ¹H and ¹³C NMR would provide characteristic signals confirming its structure.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the phenol and central benzene (B151609) rings, the hydroxyl protons, and a characteristic singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the different types of carbon atoms, including the quaternary carbons of the isopropylidene groups, the hydroxyl-bearing aromatic carbons, and the other aromatic carbons.

Representative Protocol for ¹H NMR Analysis of a Bisphenol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified bisphenol sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecular structure.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[9] This technique would allow for the precise determination of bond lengths, bond angles, and the overall conformation of the Bisphenol P molecule.

Generalized Protocol for Single-Crystal X-ray Crystallography of a Small Organic Molecule:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved through methods like slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[6][10] The crystals should ideally be 0.1-0.3 mm in each dimension.[9]

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the goniometer on the diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[9]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined to generate an initial electron density map, from which an initial model of the structure is built. This model is then refined against the experimental data to obtain the final, accurate molecular structure.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for determining the purity of a compound.[5] The purity of Bisphenol P is often assayed using HPLC with UV or fluorescence detection.[5][11]

Representative Protocol for HPLC Analysis of Bisphenol P:

-

Sample and Standard Preparation: Prepare a stock solution of Bisphenol P in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample to be analyzed in the mobile phase.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[5][12]

-

Mobile Phase: A gradient of acetonitrile and water is often employed.[12]

-

Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.[12]

-

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 227 nm) or fluorescence detection for higher sensitivity.[11][12]

-

Injection Volume: Typically 10-50 µL.[12]

-

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Identify the Bisphenol P peak in the sample chromatogram by comparing its retention time with that of the standard. The purity can be calculated from the peak area of Bisphenol P relative to the total peak area in the chromatogram.

Biological Interactions and Signaling Pathways

Bisphenols are recognized as endocrine-disrupting chemicals (EDCs) because their structure allows them to interact with hormone receptors, particularly estrogen receptors.[8][13] BPP, due to its structural similarity to other bisphenols, is presumed to have similar biological activities.

Bisphenols can exert their effects through multiple mechanisms, including:

-

Genomic Signaling: Binding to nuclear estrogen receptors (ERα and ERβ), which then act as transcription factors to regulate gene expression.[3][14]

-

Non-Genomic Signaling: Interacting with membrane-bound estrogen receptors (mERs) and G protein-coupled estrogen receptors (GPER), leading to rapid intracellular signaling cascades involving kinases like MAPK and PI3K/Akt.[7][15]

The following diagram illustrates a generalized signaling pathway for bisphenols.

Conclusion

Bisphenol P possesses a distinct molecular structure with two hydroxyphenyl groups linked by a p-phenylenediisopropylidene bridge. This structure is definitively characterized by a suite of analytical techniques including NMR, X-ray crystallography, and HPLC. The structural features of BPP are also responsible for its biological activity as an endocrine disruptor, allowing it to interfere with hormonal signaling pathways. A thorough understanding of its molecular structure is fundamental for assessing its applications, environmental impact, and potential effects on biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. environmentalhealth.ucdavis.edu [environmentalhealth.ucdavis.edu]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. How To [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bisphenol A - Wikipedia [en.wikipedia.org]

- 15. books.rsc.org [books.rsc.org]

The Unseen Contaminant: A Technical Guide to the Environmental Occurrence of Bisphenol P

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol P (BPP), a structural analogue of the notorious endocrine disruptor Bisphenol A (BPA), is an emerging environmental contaminant. As regulatory pressures on BPA increase, the industrial use of alternative bisphenols, including BPP, is on the rise. Consequently, understanding the environmental footprint of BPP is critical for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the environmental occurrence of BPP, detailing its detection in various environmental compartments, the analytical methodologies employed for its quantification, and the potential biological pathways it may disrupt. While data specifically on BPP are still emerging and less abundant compared to BPA, this guide synthesizes the available information to support further research and risk assessment initiatives.

Environmental Occurrence of Bisphenol P

The presence of bisphenols in the environment is a direct consequence of their widespread use in the production of polycarbonate plastics, epoxy resins, and other consumer products.[1] These compounds can leach from products during their lifecycle, leading to contamination of various environmental matrices. Wastewater treatment plants (WWTPs) are significant point sources of bisphenols into the aquatic environment, as these facilities are not always equipped to completely remove them.[2] Landfills are another major source, with high concentrations of bisphenols detected in leachate.[3] From these sources, bisphenols can partition into water, soil, sediment, and air, and can be taken up by biota.

While extensive research has documented the environmental occurrence of BPA, Bisphenol F (BPF), and Bisphenol S (BPS), data specifically for Bisphenol P (BPP) are more limited. However, available studies confirm its presence, particularly in soil and sediment.

Data Presentation: Quantitative Occurrence of Bisphenols in Environmental Matrices

The following tables summarize the reported concentrations of BPP and other selected bisphenols in various environmental compartments to provide context on their relative abundance. It is important to note that the data for BPP is sparse, highlighting a significant knowledge gap.

Table 1: Concentration of Bisphenol P and Other Bisphenols in Soil and Sediment

| Bisphenol | Matrix | Location | Concentration Range (ng/g dry weight) | Reference(s) |

| BPP | Agricultural & Urban Soil | China | Up to 78.2 | [4] |

| BPA | E-waste Soil | China | 531 - 167,00 | [5] |

| BPF | E-waste Soil | China | Median: 920 | [5] |

| BPS | E-waste Soil | China | Median: 9.86 | [5] |

| BPA | Sediment | Various (Europe) | 10,000 - 100,000,000 | [6] |

| BPS | River Sediment | USA, Japan, Korea | Up to 1970 | [6] |

Table 2: Concentration of Selected Bisphenols in Water

| Bisphenol | Matrix | Location | Concentration Range (ng/L) | Reference(s) |

| BPA | Surface Water | Nanjing, China | 161 - 613 | [1] |

| BPS | Surface Water | Nanjing, China | Mean: 39.2 | [1] |

| BPF | Surface Water | Nanjing, China | Mean: 2.20 | [1] |

| BPA | Drinking Water | North America | Up to 99 | [7] |

| BPA | Landfill Leachate | Japan | Up to 17,200,000 | [3] |

Table 3: Concentration of Selected Bisphenols in Indoor Dust

Specific quantitative data for BPP in indoor dust was not detailed in the abstracts of the reviewed literature, though its presence has been investigated.

| Bisphenol | Matrix | Location | Concentration Range (ng/g) | Reference(s) |

| BPA | Indoor Dust | USA, China, Japan, Korea | 26 - 111,000 | [8] |

| BPS | Indoor Dust | USA, China, Japan, Korea | Geometric Mean: 2.29 (ug/g) | [8] |

| BPF | Indoor Dust | USA, China, Japan, Korea | >98% of total BPs with BPA & BPS | [8] |

| BPA | Indoor Dust | Hanoi, Vietnam | [1] | |

| BPF | Indoor Dust | Hanoi, Vietnam | [1] |

Table 4: Concentration of Selected Bisphenols in Biota

| Bisphenol | Matrix | Organism | Location | Concentration Range (ng/g wet weight) | Reference(s) |

| BPA | Muscle | Wild Fish | South China | up to 3,080 | [3] |

| BPF | Muscle | Wild Fish | South China | up to 1,309 | [3] |

| BPAF | Muscle | Wild Fish | South China | up to 54.6 | [3] |

| BPA | Liver | Wild Fish | North-East Atlantic | 3.9 ± 14.0 | [9] |

| BPA | Muscle | Wild Fish | Taiwan | Not Detected - 25.2 | [10] |

Experimental Protocols for the Determination of Bisphenol P

The accurate quantification of BPP in complex environmental matrices requires sophisticated analytical methodologies. The most common techniques are based on chromatography coupled with mass spectrometry, which offer high sensitivity and selectivity.

Sample Preparation and Extraction

The initial step in the analysis of BPP from environmental samples is its extraction from the matrix. The choice of extraction method depends on the sample type.

2.1.1. Water Samples

-

Solid-Phase Extraction (SPE): This is the most common method for extracting bisphenols from water samples.

-

Protocol:

-

A known volume of water (typically 100-500 mL) is passed through an SPE cartridge packed with a sorbent material (e.g., C18, Oasis HLB).

-

The cartridge is then washed with a low-polarity solvent (e.g., 5% methanol (B129727) in water) to remove interferences.

-

The retained bisphenols, including BPP, are then eluted with a small volume of an organic solvent (e.g., methanol, acetonitrile (B52724), or a mixture thereof).[11]

-

The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

-

-

2.1.2. Soil and Sediment Samples

-

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use elevated temperature and pressure to increase the efficiency of solvent extraction.

-

Protocol:

-

A dried and homogenized soil or sediment sample is mixed with a dispersing agent (e.g., diatomaceous earth).[11]

-

The mixture is packed into an extraction cell.

-

The cell is filled with an extraction solvent (e.g., acetonitrile or a mixture of dichloromethane (B109758) and methanol) and heated (e.g., 100°C) under pressure.[4][12]

-

The extract is collected, and the process can be repeated for multiple cycles to ensure complete extraction.[4]

-

The collected extract is then concentrated and subjected to a clean-up step, often using SPE, to remove interfering compounds before instrumental analysis.

-

-

2.1.3. Indoor Dust Samples

-

Ultrasonic Extraction: This method uses ultrasonic waves to enhance the extraction of analytes from the solid matrix.

-

Protocol:

-

A weighed amount of dust is placed in a centrifuge tube with an extraction solvent (e.g., methanol or a mixture of hexane (B92381) and dichloromethane).

-

The tube is placed in an ultrasonic bath for a specified period (e.g., 30 minutes).

-

The mixture is then centrifuged, and the supernatant (the extract) is collected.

-

The extraction process may be repeated, and the extracts combined.

-

The combined extract is then concentrated and purified, typically using SPE.

-

-

Instrumental Analysis

2.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the most widely used technique for the analysis of bisphenols due to its high sensitivity and selectivity.

-

Chromatographic Separation:

-

Column: A reversed-phase column, such as a C18 or a biphenyl (B1667301) column, is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the different bisphenols.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

-

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for bisphenol analysis, but it typically requires a derivatization step to increase the volatility of the analytes.

-

Derivatization:

-

The hydroxyl groups of the bisphenols are converted to less polar and more volatile derivatives, often using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]

-

-

Chromatographic Separation:

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms) is used for separation.

-

A temperature-programmed oven is used to elute the compounds based on their boiling points.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI) is typically used.

-

Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[2]

-

Potential Biological Signaling Pathways Disrupted by Bisphenol P

Bisphenols, including BPP, are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the body's hormonal systems. Their structural similarity to natural hormones, particularly estrogen, allows them to bind to hormone receptors and either mimic or block the natural hormone's action.

Endocrine Disruption Mechanisms

-

Estrogen Receptor (ER) Binding: Like BPA, BPP is expected to bind to estrogen receptors (ERα and ERβ), potentially leading to the activation or inhibition of estrogen-responsive genes. This can disrupt processes related to reproduction, development, and metabolism.

-

Androgen Receptor (AR) Antagonism: Some bisphenols have been shown to act as antagonists to the androgen receptor, interfering with the action of male hormones.

-

Thyroid Hormone Disruption: BPP has been shown to have the potential to bind to thyroid receptors, which could lead to alterations in the levels of thyroid-stimulating hormone (TSH) and thyroid hormones (T3 and T4).[6]

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: Some bisphenols can activate PPARγ, a key regulator of adipogenesis (fat cell development), which may contribute to metabolic disorders like obesity.

Other Potential Mechanisms of Toxicity

-

Oxidative Stress: Exposure to bisphenols has been linked to the generation of reactive oxygen species (ROS), leading to oxidative stress, which can damage cells and tissues.

-

Modulation of Cellular Signaling Pathways: Bisphenols can interfere with various intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.

Mandatory Visualization: Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Human exposure to bisphenols (Signal) | Indicators and signals | European zero pollution dashboards (EEA) [eea.europa.eu]

- 3. oaepublish.com [oaepublish.com]

- 4. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]

- 6. Relevance of drinking water as a source of human exposure to bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Studies report on bisphenol exposure and health effects | Food Packaging Forum [foodpackagingforum.org]

- 10. hbm4eu.eu [hbm4eu.eu]

- 11. Detection and Quantification of Bisphenol A in Surface Water Using Absorbance–Transmittance and Fluorescence Excitation–Emission Matrices (A-TEEM) Coupled with Multiway Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomonitoring of occupational exposure to bisphenol A, bisphenol S and bisphenol F: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Ubiquitous Contaminant: A Technical Guide to the Sources of Bisphenol P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), a structural analog of the notorious endocrine disruptor Bisphenol A (BPA), is emerging as a significant environmental and food contaminant.[1][2] As regulatory pressures on BPA intensify, industries are increasingly turning to alternative bisphenols, including BPP, for the production of polycarbonate plastics and epoxy resins.[3][4] These materials are integral to a vast array of consumer and industrial products, from food and beverage containers to thermal paper and medical devices.[3][4][5] Consequently, understanding the sources of BPP contamination is paramount for assessing human exposure and its potential health implications. This technical guide provides an in-depth analysis of the origins of BPP contamination, supported by quantitative data, detailed experimental protocols, and visualizations of its known biological signaling pathways.

Industrial Sources and Applications

The primary driver of Bisphenol P contamination is its use as a monomer in the manufacturing of polycarbonate plastics and as a starting material for epoxy resins.[3][4][6] While specific production volumes for BPP are not as readily available as for BPA, its application as a BPA substitute suggests a growing presence in the market.

Key Industrial Applications:

-

Polycarbonate Plastics: BPP is used to produce high-performance, durable, and often transparent plastics. These are utilized in a wide range of products, including reusable food and beverage containers, electronic equipment housing, and automotive components.[3][4]

-

Epoxy Resins: BPP-based epoxy resins are used as protective linings in food and beverage cans to prevent corrosion and maintain product integrity.[3][7] They are also employed in adhesives and coatings for various industrial applications.

The manufacturing process of these plastics and resins, as well as the degradation of BPP-containing products, can lead to its release into the environment.

Environmental Contamination

BPP has been detected in various environmental compartments, indicating its widespread distribution. The primary pathways for environmental contamination include industrial wastewater discharge, leaching from landfills, and the degradation of plastic waste.

Quantitative Data on Environmental Contamination

The following table summarizes the reported concentrations of Bisphenol P in various environmental matrices.

| Environmental Matrix | Concentration Range | Location | Reference |

| Farmland Soil | Up to 78.2 ng/g (dry weight) | Zhejiang, China | [8][9] |

| River Water | <1.79 – 6.42 ng/L | - | [10] |

| PM2.5 in Outdoor Air | Detected in 15.5% of samples | Shanghai, China | [11] |

Contamination of Food and Consumer Products

The most direct route of human exposure to BPP is through the diet, primarily from the leaching of BPP from food packaging materials.[1][2] The use of BPP in the epoxy linings of canned foods and in polycarbonate containers is a major source of this contamination.[2][3]

Quantitative Data on Food and Beverage Contamination

This table presents the levels of Bisphenol P found in various food and beverage products.

| Food/Beverage Category | Concentration Range/Value | Notes | Reference(s) |

| Peeled Tomatoes (canned) | Presence detected | - | [3] |

| Commercial Milk Products | Presence detected | - | [3] |

| Beverages (canned) | Presence detected | - | [3] |

| Mustard and Ginger | Up to 237 ng/g | Highest BPP concentration found in a study of various foodstuffs | [9][12] |

| Bee Pollen | Detected, but not quantified | - | [5] |

Experimental Protocols for BPP Detection and Quantification

Accurate quantification of BPP in various matrices is crucial for exposure assessment. The most common analytical techniques employed are Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step.

UPLC-MS/MS Method for Bisphenols in Water and PET

This protocol is based on a validated method for the determination of eight bisphenols, including BPP, in bottled water and PET matrices.[13][14]

1. Sample Preparation:

-

Bottled Water: No extensive preparation is typically required. Samples may be directly analyzed or pre-concentrated if very low detection limits are needed.

-

PET/rPET Granules/Flakes: A specific mass of the sample is extracted with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) using methods like ultrasonic-assisted extraction. The extract is then filtered and concentrated.

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: ACQUITY HSS T3 UPLC column (100 mm × 2.1 mm; 1.7 μm particle size) or equivalent.[15]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) (B).[15]

-

Flow Rate: 0.3 mL/min.[15]

-

Column Temperature: 35 °C.[15]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Heated Electrospray Ionization (H-ESI) in negative mode.

-

Scan Type: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for BPP.

-

Method Validation: The method is validated for linearity, limits of detection (LOD) and quantification (LOQ), recovery, and matrix effects.[13][14] For BPP in bottled water, LODs are in the range of 0.030–0.075 µg/L and LOQs from 0.10–0.25 µg/L. For PET/rPET, LODs are 0.00030–0.00075 mg/kg and LOQs are 0.0010–0.0025 mg/kg.[13][14]

-

GC-MS Method for Bisphenols in Paper Products

This protocol outlines a method for the analysis of bisphenols in paper, which can be adapted for BPP.[16]

1. Sample Preparation and Derivatization:

-

Extraction: Paper samples are extracted with a methanolic solvent or a Folch extraction (methanol and dichloromethane).

-

Derivatization: The extracted bisphenols are derivatized with a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis. The reaction is typically carried out at 60 °C for 45 minutes.[17]

2. GC-MS/MS Analysis:

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column suitable for separating bisphenol derivatives.

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature gradient is used to separate the derivatized analytes.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, targeting the characteristic ions of the derivatized BPP.

-

-

Method Validation: The method is validated for linearity, recovery, precision, and sensitivity.

Signaling Pathways and Biological Effects of Bisphenol P

Emerging research indicates that BPP, like other bisphenols, is an endocrine-disrupting chemical with the potential to interfere with various biological pathways.

Thyroid Hormone Signaling Disruption

BPP has been shown to exhibit endocrine-disrupting potential by binding to thyroid receptors.[3][18] This interaction can interfere with the normal functioning of the thyroid hormone system, which is critical for regulating metabolism, growth, and development.[3] The binding of BPP to thyroid hormone receptors can lead to altered levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4).[3]

References

- 1. Obesogenic effect of Bisphenol P on mice via altering the metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]

- 4. campro.eu [campro.eu]

- 5. Bisphenol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Bisphenols | Food Packaging Forum [foodpackagingforum.org]

- 8. researchgate.net [researchgate.net]

- 9. neptjournal.com [neptjournal.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

- 12. Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age—Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Endocrine Disruptors Bisphenols and Phthalates in Obesity: Current Evidence, Perspectives and Controversies [mdpi.com]

- 14. Optimized Method for Quantifying Bisphenols in Bottled Water and PET/rPET Matrices [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. library.dphen1.com [library.dphen1.com]

- 17. Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Toxicological Profile of Bisphenol P: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is essential for assessing its toxicological potential, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| IUPAC Name | 4,4'-(1,4-Phenylenediisopropylidene)bisphenol | PubChem CID: 630355 |

| CAS Number | 2167-51-3 | PubChem CID: 630355 |

| Molecular Formula | C₂₄H₂₆O₂ | PubChem CID: 630355 |

| Molecular Weight | 346.46 g/mol | PubChem CID: 630355 |

| Appearance | Solid | - |

| Solubility | Soluble in DMSO, Methanol (Slightly) | Toronto Research Chemicals |

Toxicokinetics

Currently, there is a limited amount of publicly available data specifically detailing the toxicokinetics of Bisphenol P. However, studies on structurally similar bisphenols, such as BPA, suggest that these compounds are generally metabolized in the liver and excreted in the urine. Further research is required to fully elucidate the ADME profile of BPP.

Toxicodynamics

Acute Toxicity

Multi-Organ Toxicity

An in vivo study in rats demonstrated that BPP has the potential to induce histopathological changes in multiple organs.

Experimental Protocol: In Vivo Rat Study

-

Animal Model: Wistar rats.

-

Dosing: Oral gavage with BPP at doses of 5, 50, and 100 mg/kg body weight for 28 consecutive days. A control group received the vehicle, and parallel groups were treated with BPA at the same concentrations for comparison.

-

Tissue Collection and Analysis: At the end of the study period, liver, kidney, heart, and lung tissues were collected. Tissues were fixed, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological examination.

-

Key Findings: The two highest doses of BPP (50 and 100 mg/kg) induced notable histopathological alterations in the liver, including hepatocyte necrosis, nuclear shrinkage (pyknosis), and cellular degeneration. Histopathological changes were also observed in the kidney, heart, and lung tissues of BPP-treated rats, indicating a multi-organ toxic potential comparable to that of BPA.[1]

Cytotoxicity

In vitro studies have confirmed the cytotoxic effects of Bisphenol P on mammalian cells.

Experimental Protocol: MTT Assay

-

Cell Line: Madin-Darby Bovine Kidney (MDBK) cells.

-

Exposure: Cells were exposed to a range of BPP concentrations (0.5 µM to 256 µM) for 24 hours.

-

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was performed to assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. In brief, after the 24-hour exposure to BPP, the cell culture medium was replaced with a medium containing MTT. The cells were then incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The formazan crystals were solubilized, and the absorbance was measured using a microplate reader.

-

Quantitative Data: The concentration of BPP that resulted in a 50% reduction in cell viability (LC50) was determined to be 32 µM after 24 hours of exposure.[2]

Genotoxicity

Bisphenol P has been shown to induce DNA damage in vitro, indicating its genotoxic potential.

Experimental Protocols: Comet and Micronucleus Assays

-

Cell Line: Madin-Darby Bovine Kidney (MDBK) cells.

-

Exposure: Cells were treated with various concentrations of BPP.

-

Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA strand breaks. After exposure to BPP, cells were embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The length and intensity of the comet tail are proportional to the extent of DNA damage. A significant increase in comet tail length was observed in BPP-treated cells.[2]

-

Micronucleus Assay: This assay detects chromosomal damage. Cells were treated with BPP, and after an appropriate incubation period, the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division) was assessed. An increased frequency of micronuclei was observed in cells exposed to BPP.[2]

Endocrine-Disrupting Effects

Similar to other bisphenols, BPP is suspected to have endocrine-disrupting properties, particularly affecting the thyroid hormone system.

Key Findings:

-

Thyroid Hormone Alterations: BPP has been shown to bind to thyroid receptors and can alter the levels of thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4).[3][4] The precise mechanisms are still under investigation but may involve interference with thyroid hormone synthesis, transport, and metabolism.

Cardiotoxicity

Studies using zebrafish embryos, a common model for developmental toxicity screening, have indicated that bisphenols can induce cardiotoxicity.

Experimental Protocol: Zebrafish Embryo Cardiotoxicity Assay

-

Animal Model: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos were exposed to various concentrations of bisphenols, including BPA, BPS, and BPF, which are structurally related to BPP.

-

Endpoint Assessment: Cardiotoxicity was evaluated by observing changes in heart rate, pericardial edema, and altered heart morphology at specific time points post-fertilization (e.g., 96 hours).

-

Key Findings: Exposure to certain bisphenols led to decreased heart rate and morphological abnormalities in the developing heart of zebrafish embryos, suggesting a potential for cardiotoxicity.[5][6]

Immunotoxicity

Emerging evidence suggests that bisphenols may have immunotoxic effects.

Experimental Protocol: In Vitro Lymphocyte Assay

-

Cell Type: Primary human lymphocytes.

-

Methodology: Lymphocytes were exposed to various bisphenols, and the production of various interleukins (IL) and cytokines (e.g., IL-1b, IL-6, TNF-α) was measured.

-

Key Findings: Exposure to BPA and its replacement chemicals resulted in altered production of several key immune signaling molecules, indicating a potential for immunomodulatory effects.[7]

Signaling Pathways

Bisphenol P is implicated in the modulation of key cellular signaling pathways, including the NF-κB and PI3K/AKT pathways, which are crucial in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response.

Caption: BPP-induced activation of the NF-κB signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.

Caption: BPP-mediated activation of the PI3K/AKT signaling pathway.

Experimental Workflows

In Vivo Multi-Organ Toxicity Assessment

Caption: Workflow for in vivo multi-organ toxicity assessment of BPP.

In Vitro Cytotoxicity and Genotoxicity Assessment

Caption: Workflow for in vitro cytotoxicity and genotoxicity assessment of BPP.

Conclusion and Future Directions

The available evidence strongly suggests that Bisphenol P exhibits a toxicological profile of concern, with demonstrated effects on multiple organ systems and at the cellular level. Its structural similarity to BPA, a known endocrine disruptor, warrants further investigation into its long-term health effects, particularly concerning reproductive and developmental toxicity. Future research should focus on establishing a more comprehensive toxicokinetic profile for BPP, determining its carcinogenic potential, and further elucidating the molecular mechanisms underlying its observed toxicities. The development of robust and sensitive analytical methods for the detection of BPP in biological and environmental samples is also crucial for accurate exposure assessment and risk management.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. Determining a NOAEL for the consortium linking academic and regulatory insights on BPA toxicity (CLARITY-BPA) core study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Bisphenols and Thyroid Hormone [e-enm.org]

"Bisphenol P exposure routes in humans"

An In-depth Technical Guide to Human Exposure Routes of Bisphenol P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of human exposure to Bisphenol P (BPP), a substitute for Bisphenol A (BPA). The document details the primary routes of exposure, presents quantitative data from various environmental and biological matrices, outlines experimental protocols for BPP analysis, and visualizes key pathways and workflows.

Introduction to Bisphenol P

Bisphenol P (BPP), with the chemical name 4,4'-(1,4-Phenylenediisopropylidene)bisphenol, is a structural analogue of BPA. It is utilized in the manufacturing of polycarbonates, epoxy resins, and other consumer products, often as a replacement for BPA due to regulatory restrictions and public concern over BPA's endocrine-disrupting properties.[1] However, the structural similarity of BPP to BPA raises concerns about its own potential for biological activity and human health effects. Understanding the pathways through which humans are exposed to BPP is critical for assessing its potential risk.

Primary Routes of Human Exposure to BPP

Human exposure to BPP, much like other bisphenols, occurs through three primary routes: dietary intake, inhalation of indoor dust, and dermal absorption from contact with consumer products.

-

Dietary Intake : This is considered a major exposure pathway for bisphenols.[1] BPP can migrate from food packaging materials, such as epoxy linings of metal cans and polycarbonate plastics, into foodstuffs.[1][2] The rate and extent of migration can be influenced by factors such as the temperature, pH, and fat content of the food.[1]

-

Inhalation : Indoor dust acts as a sink for a variety of semi-volatile organic compounds, including bisphenols, which are released from consumer products.[3] Humans, particularly toddlers and children who have more hand-to-mouth contact, can be exposed through the inhalation and unintentional ingestion of contaminated dust.[3][4]

-

Dermal Absorption : Direct skin contact with products containing BPP is another significant route of exposure. While specific studies on BPP dermal absorption are limited, research on BPA and BPS indicates that these compounds can be absorbed through the skin, for example, from handling thermal paper receipts.[5][6] Dermal absorption may lead to a more prolonged internal exposure compared to oral intake because it can bypass initial metabolism in the liver.[6]

Quantitative Data on BPP Occurrence

The following tables summarize the quantitative data on BPP concentrations found in human biological samples and indoor dust from various studies.

Table 1: BPP Concentrations in Human Biological Matrices

| Matrix | Country/Population | Detection Frequency | Concentration Range (ng/mL) | Mean/Median Concentration (ng/mL) | Citation(s) |

| Serum | General Population | 94.3% | - | 1.386 (Mean) | [7] |

| Serum | General Population | 66.3% | - | 0.142 (Mean) | [7] |

| Serum | General Population | 4.4% | - | [7] | |

| Serum | 38 individuals | - | - | - | [8][9] |

| Whole Blood | 38 individuals | - | - | - | [8][9] |

| Plasma | 38 individuals | - | - | - | [8][9] |

| Urine | 38 individuals | - | - | - | [8][9] |